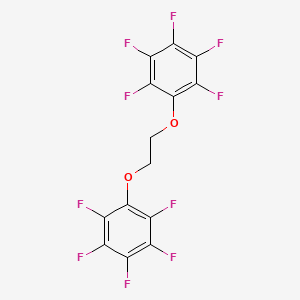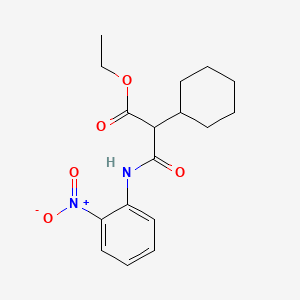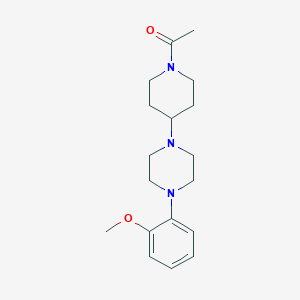
1,2-Bis(perfluorophenoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(perfluorophenoxy)ethane is an organic compound with the chemical formula C14H4F10O2. It is characterized by the presence of two perfluorophenoxy groups attached to an ethane backbone. This compound is known for its unique chemical properties, particularly its high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(perfluorophenoxy)ethane can be synthesized through a nucleophilic aromatic substitution reaction. The typical synthetic route involves the reaction of perfluorophenol with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(perfluorophenoxy)ethane primarily undergoes substitution reactions due to the presence of the perfluorophenoxy groups. These reactions include:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the perfluorophenoxy groups.
Electrophilic Substitution: Although less common, electrophilic substitution reactions can occur under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases such as potassium carbonate or sodium hydroxide. The reactions are typically carried out in aprotic solvents like DMSO or acetonitrile at elevated temperatures.
Electrophilic Substitution: Reagents such as halogens or sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or electrophile used. For example, nucleophilic substitution with a thiol can lead to the formation of a thioether derivative.
Scientific Research Applications
1,2-Bis(perfluorophenoxy)ethane has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds. Its high thermal stability makes it suitable for use in high-temperature reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a component in medical imaging agents and as a stabilizer for pharmaceuticals.
Industry: It is used in the production of specialty polymers and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Bis(perfluorophenoxy)ethane is primarily based on its ability to interact with other molecules through non-covalent interactions. The perfluorophenoxy groups provide a hydrophobic environment, which can influence the solubility and stability of the compound in various solvents. Additionally, the compound can form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(phenoxy)ethane: Similar in structure but lacks the perfluorinated groups, resulting in different chemical properties.
1,2-Bis(2,4,6-tribromophenoxy)ethane: Contains bromine atoms instead of fluorine, leading to different reactivity and applications.
1,2-Bis(3,4-dimethoxyphenyl)ethane: Contains methoxy groups, which influence its solubility and reactivity.
Uniqueness
1,2-Bis(perfluorophenoxy)ethane is unique due to its high thermal stability and resistance to chemical reactions, which are attributed to the presence of the perfluorophenoxy groups. These properties make it particularly valuable in applications where stability under harsh conditions is required.
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[2-(2,3,4,5,6-pentafluorophenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4F10O2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJVZCCLBKWTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4F10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide](/img/structure/B5097428.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5097443.png)
![1-(3,4-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5097445.png)
![N-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide](/img/structure/B5097452.png)

![2,3-dimethyl-N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]cyclohexan-1-amine](/img/structure/B5097461.png)
![[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone](/img/structure/B5097470.png)

![3,3-dimethyl-10-pentanoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5097482.png)
![ethyl 4-[4-(1,3-benzodioxol-5-ylmethylene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5097484.png)
![1-(4-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5097486.png)
![N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5097494.png)
![5-chloro-2-(ethylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B5097497.png)
![(5E)-3-Ethyl-2-sulfanylidene-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B5097523.png)
